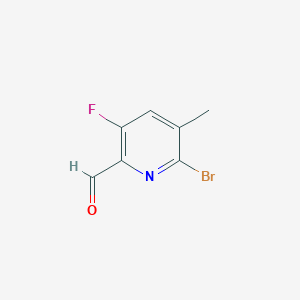

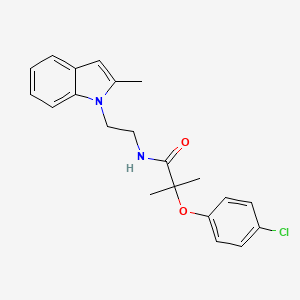

![molecular formula C25H27N7O2S B2959530 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 920418-74-2](/img/structure/B2959530.png)

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

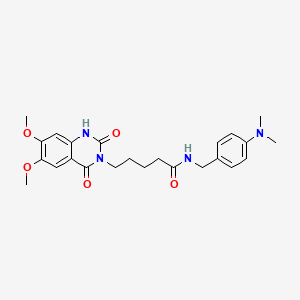

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and an ethylthiophenyl group. These groups are likely to confer specific chemical properties to the molecule, such as reactivity, polarity, and potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction is commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the piperazine ring is often involved in reactions with acids and bases, while the triazolopyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl and ethylthiophenyl groups could increase the compound’s hydrophobicity, while the piperazine ring could contribute to its basicity .科学的研究の応用

Medicinal Chemistry: c-Met Inhibition

The triazole-fused pyrimidines, such as the compound , have been reported to exhibit potent inhibition of the c-Met protein kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors targeting c-Met can potentially be used as therapeutic agents in treating various types of cancers.

Neuropharmacology: GABA A Modulation

Structures containing the triazole-pyrimidine moiety have shown activity as GABA A allosteric modulators . These compounds can influence the GABAergic system, which is responsible for reducing neuronal excitability throughout the nervous system. This application is significant in the development of treatments for disorders like epilepsy, anxiety, and insomnia.

Polymer Chemistry: Solar Cell Applications

The incorporation of triazole-fused heterocycles into polymers has been explored for use in solar cells . These polymers can improve the efficiency of solar cells by facilitating better charge transfer and enhancing light absorption properties.

Enzyme Inhibition: BACE-1 Inhibition

Compounds with a triazole-pyrimidine structure have demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease. Inhibitors of BACE-1 are therefore of great interest for their potential to slow or prevent the progression of Alzheimer’s.

Fluorescent Probes

Triazole derivatives are often used as fluorescent probes due to their ability to absorb and emit light at specific wavelengths . These properties make them useful in various types of bioimaging techniques, where they can help visualize biological processes and structures.

Antimicrobial Activity

Triazole compounds have broad biological activities, including antimicrobial properties . They can be designed to target specific pathogens, making them valuable in the development of new antibiotics to combat resistant bacterial strains.

Analgesic and Anti-inflammatory Applications

The triazole core is present in many compounds with analgesic and anti-inflammatory activities . These activities are crucial in the management of pain and inflammatory conditions, leading to potential applications in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

Triazole-fused compounds have been investigated for their anticancer properties . They can act on various pathways involved in cancer cell proliferation and survival, offering a promising avenue for the development of novel anticancer drugs.

作用機序

Target of action

[1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to the suppression of tumor growth.

Mode of action

These compounds interact with the ATP-binding site of the kinases, preventing the phosphorylation and activation of downstream signaling pathways .

Biochemical pathways

The inhibition of c-Met/VEGFR-2 kinases affects multiple signaling pathways involved in cell proliferation, survival, and angiogenesis .

Result of action

The inhibition of c-Met/VEGFR-2 kinases by these compounds can lead to the suppression of tumor growth .

Safety and Hazards

将来の方向性

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. For example, it could be interesting to study its interactions with various biological targets and assess its potential as a therapeutic agent .

特性

IUPAC Name |

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O2S/c1-3-34-19-11-9-18(10-12-19)32-24-22(28-29-32)23(26-17-27-24)30-13-15-31(16-14-30)25(33)20-7-5-6-8-21(20)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVELUELQKDCBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SCC)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

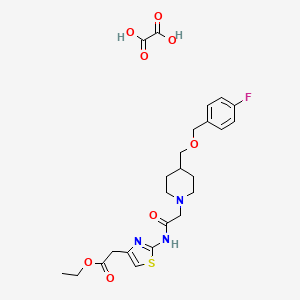

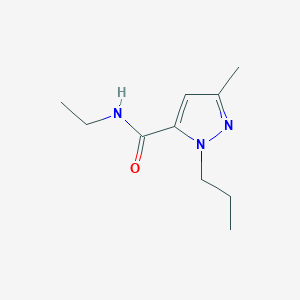

![9-(2,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2959447.png)

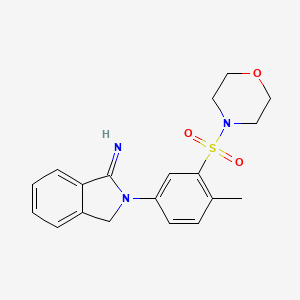

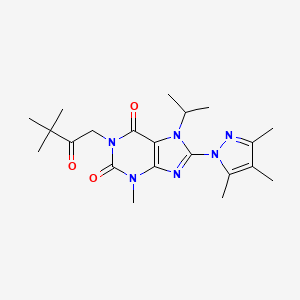

![2-(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959463.png)

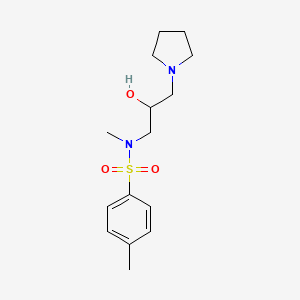

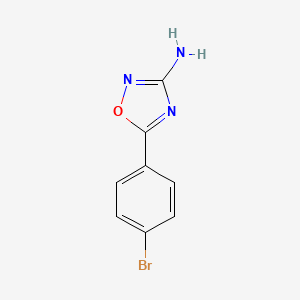

![2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2959465.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2959466.png)

![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2959469.png)